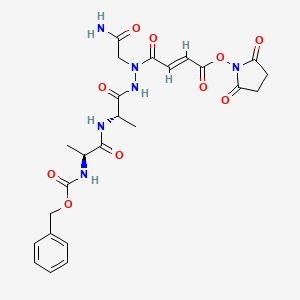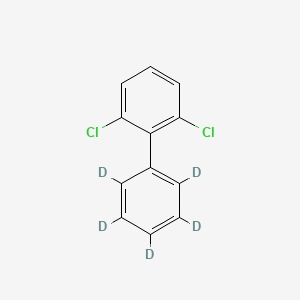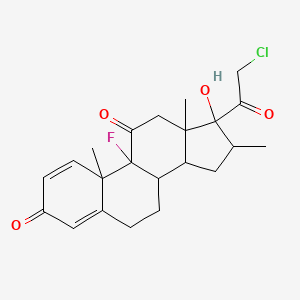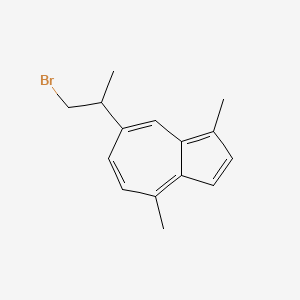
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene is an organic compound belonging to the azulene family, characterized by its distinctive blue color. Azulenes are known for their non-benzenoid aromaticity, which distinguishes them from other aromatic hydrocarbons. This compound features a bromine atom attached to a propyl group, which is further connected to the azulene core. The presence of bromine makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Bromopropan-2-yl)-1,4-dimethylazulene typically involves the bromination of 1,4-dimethylazulene followed by the introduction of the propyl group. One common method includes:
Bromination: The azulene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Alkylation: The brominated intermediate is then subjected to alkylation with 1-bromopropane under basic conditions, such as using potassium carbonate in acetone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Applications De Recherche Scientifique
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving brominated compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of 7-(1-Bromopropan-2-yl)-1,4-dimethylazulene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the azulene core can engage in π-π interactions with aromatic systems. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-propylbenzene: Similar in structure but lacks the azulene core, resulting in different chemical properties.
1-Bromopropan-2-ylcyclopentane: Contains a cyclopentane ring instead of the azulene core, leading to different reactivity and applications.
7-(1-Bromopropan-2-yl)quinoline: Features a quinoline ring, which imparts distinct biological activities compared to azulene derivatives.
Uniqueness
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene is unique due to its azulene core, which provides non-benzenoid aromaticity and distinct electronic properties. This uniqueness makes it valuable in various applications, particularly in the development of novel organic materials and pharmaceuticals.
Propriétés
Numéro CAS |
90052-62-3 |
|---|---|
Formule moléculaire |
C15H17Br |
Poids moléculaire |
277.20 g/mol |
Nom IUPAC |
7-(1-bromopropan-2-yl)-1,4-dimethylazulene |
InChI |
InChI=1S/C15H17Br/c1-10-4-6-13(12(3)9-16)8-15-11(2)5-7-14(10)15/h4-8,12H,9H2,1-3H3 |
Clé InChI |
FOUNKNBLWLIMAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=C2C=C(C=C1)C(C)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide](/img/structure/B15126152.png)
![17,17'-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one](/img/structure/B15126159.png)
![N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide](/img/structure/B15126162.png)
![2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol](/img/structure/B15126172.png)
![6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B15126176.png)
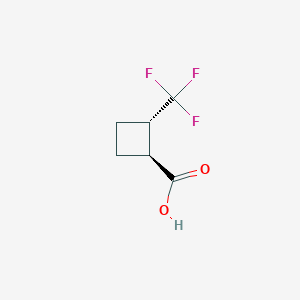
![Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt](/img/structure/B15126193.png)

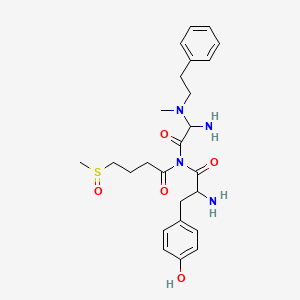
![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)
